molecular formula C12H17ClN2O2 B15049122 Ethyl 3-amino-3-(4-tolylamino)acrylate hydrochloride

Ethyl 3-amino-3-(4-tolylamino)acrylate hydrochloride

Cat. No.: B15049122
M. Wt: 256.73 g/mol
InChI Key: LWTZKYGCSJZNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-(4-tolylamino)acrylate hydrochloride (CAS 318239-42-8) is a hydrochloride salt of an acrylate derivative with a toluidino (4-methylanilino) substituent. Its molecular formula is C₁₂H₁₇ClN₂O₂, with a molar mass of 256.73 g/mol and a melting point of 135–137°C . It is classified as an irritant, necessitating careful handling in laboratory settings .

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

ethyl 3-amino-3-(4-methylanilino)prop-2-enoate;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c1-3-16-12(15)8-11(13)14-10-6-4-9(2)5-7-10;/h4-8,14H,3,13H2,1-2H3;1H

InChI Key

LWTZKYGCSJZNDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(N)NC1=CC=C(C=C1)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-[(4-methylphenyl)amino]prop-2-enoate hydrochloride typically involves the reaction of ethyl acetoacetate with 4-methylaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-[(4-methylphenyl)amino]prop-2-enoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-[(4-methylphenyl)amino]prop-2-enoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-[(4-methylphenyl)amino]prop-2-enoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Physical Property Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Melting Point (°C) Key Differences vs. Target Compound
Ethyl 3-amino-3-(4-tolylamino)acrylate hydrochloride C₁₂H₁₇ClN₂O₂ 256.73 4-Tolylamino (aromatic amine) 135–137 Reference compound (acrylate backbone)
Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride C₁₃H₂₀ClNO₂ 257.75 4-Ethylphenyl Not reported Propanoate backbone; bulkier substituent
Ethyl (±)-3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride C₁₁H₁₃ClF₂NO₂ (est.) ~265.69 3,5-Difluorophenyl Not reported Propanoate backbone; electronegative F
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride C₁₁H₁₄ClF₂NO₂ 265.69 2,4-Difluorophenyl Not reported Propanoate backbone; chiral center
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride C₁₂H₁₇ClNO₃ (est.) ~270.73 (est.) 4-Methoxyphenyl Not reported Propanoate backbone; electron-donating OCH₃

Notes:

  • Substituent Effects : Fluorinated derivatives (e.g., 3,5-difluorophenyl) enhance metabolic stability in pharmaceuticals due to fluorine’s electronegativity, while methoxy/ethoxy groups improve solubility .
  • Chirality : Enantiopure compounds (e.g., ) are critical in asymmetric synthesis and drug design .

Research Findings and Trends

Fluorinated Derivatives: Fluorine substitution correlates with increased thermal stability and bioavailability. For instance, 3,5-difluorophenyl propanoates show promise in high-throughput drug pipelines .

Chiral Propanoates: Enantiomeric purity (e.g., ’s (3R)-isomer) is prioritized in FDA-approved drugs, underscoring the need for asymmetric synthesis techniques .

Acrylate vs. Propanoate: Acrylates’ conjugated systems may enhance UV absorption, making them suitable for photostability studies, whereas propanoates are more common in prodrug formulations .

Biological Activity

Ethyl 3-amino-3-(4-tolylamino)acrylate hydrochloride is an organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

This compound has the molecular formula C12H16ClN2O2C_{12}H_{16}ClN_2O_2 and a molar mass of approximately 256.72 g/mol. The structure includes an ethyl ester group, an amino group, and a para-substituted aniline moiety, which contribute to its biological activity.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Enzyme Interaction : this compound is believed to interact with specific enzymes, potentially inhibiting their activity or altering signaling pathways within cells. This interaction is crucial for its therapeutic applications in drug development.
  • Cytotoxic Activity : Studies have shown that compounds structurally related to this compound can inhibit tubulin polymerization, leading to cytotoxic effects in cancer cells. This suggests a possible role in cancer therapy through the induction of apoptosis and cell cycle arrest .

Anticancer Properties

Several studies have explored the anticancer potential of similar acrylate derivatives:

  • Inhibition of Tumor Growth : For instance, derivatives exhibiting structural similarities have demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MCF-7), with IC50 values indicating effective concentrations for inducing cell death .
  • Mechanisms of Action : The mechanism involves disruption of microtubule dynamics, which is critical for cell division. Compounds have been shown to increase the percentage of cells in the G2/M phase of the cell cycle, suggesting that they can effectively halt cancer progression .

Anti-inflammatory Effects

There is emerging evidence that this compound may also possess anti-inflammatory properties:

  • Cytokine Modulation : Research indicates that similar compounds can modulate cytokine production, which is pivotal in inflammatory responses. This modulation could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • Cytotoxicity Evaluation :
    • In a study assessing the cytotoxic effects of various acrylate derivatives on MCF-7 cells, compounds with similar structures to this compound showed significant inhibition of cell proliferation. The IC50 values ranged from 2.61 μM to higher concentrations depending on structural modifications .
  • Mechanistic Studies :
    • Molecular docking studies have revealed that these compounds can bind effectively to tubulin's colchicine binding site, indicating a strong potential for disrupting microtubule dynamics and providing insights into their anticancer mechanisms .

Data Tables

Compound IC50 (μM) Mechanism Target Cell Line
Compound A2.61Tubulin polymerization inhibitionMCF-7
Compound B29.27CytotoxicityMCF-10A
Ethyl 3-amino-3-(4-tolylamino)acrylate HClTBDTBDTBD

Q & A

Q. How can impurities (e.g., regioisomers, hydrolyzed products) be identified and quantified?

  • Methodological Answer : Use LC-MS/MS with a QTOF detector to differentiate regioisomers (e.g., 3-amino vs. 2-amino derivatives). Quantify hydrolyzed products (e.g., acrylic acid) via ion-pair HPLC with a C8 column. Develop a forced degradation protocol (heat, acid/base) to validate methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.